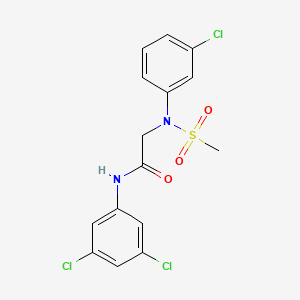![molecular formula C21H30N4O3 B6010874 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6010874.png)
2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide is a chemical compound that has attracted significant attention from researchers due to its potential applications in scientific research. This compound is also known as DPP6-1 or DPP6-1a and is a selective inhibitor of dipeptidyl peptidase 6 (DPP6), an enzyme that is involved in the regulation of neuronal excitability.
作用機序
2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide is a selective inhibitor of DPP6. DPP6 is a protein that is involved in the regulation of neuronal excitability by modulating the activity of certain ion channels. Inhibition of DPP6 by this compound leads to an increase in the activity of these ion channels, resulting in an increase in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound increases the activity of certain ion channels, leading to an increase in neuronal excitability. In vivo studies have shown that administration of this compound leads to an increase in the firing rate of neurons in the hippocampus, a brain region that is involved in learning and memory.
実験室実験の利点と制限
One advantage of using 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide in lab experiments is its selectivity for DPP6. This compound does not inhibit other dipeptidyl peptidases, making it a useful tool for studying the specific role of DPP6 in neuronal excitability. However, one limitation of using this compound is its potential toxicity. In vivo studies have shown that high doses of this compound can lead to seizures, indicating that caution should be exercised when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide. One direction is to study the potential therapeutic applications of this compound in neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to investigate the role of DPP6 in other brain regions and its potential as a therapeutic target in other neurological disorders. Finally, further studies are needed to determine the optimal dosage and administration route of this compound to minimize toxicity while maximizing its potential as a research tool and therapeutic agent.
Conclusion:
In conclusion, 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. This compound is a selective inhibitor of DPP6, a protein that is involved in the regulation of neuronal excitability. The biochemical and physiological effects of this compound have been studied in vitro and in vivo, and future research directions include investigating its potential therapeutic applications and optimal dosage and administration route.
合成法
The synthesis of 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide involves several steps. The first step is the reaction of 3-(1H-pyrazol-1-yl)propylamine with 2,3-dimethoxybenzoyl chloride to form 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide has potential applications in scientific research, particularly in the field of neuroscience. DPP6 is a protein that is expressed in the brain and is involved in the regulation of neuronal excitability. Inhibition of DPP6 has been shown to increase the activity of certain ion channels, leading to an increase in neuronal excitability. This compound can be used to study the role of DPP6 in neuronal excitability and its potential as a therapeutic target for neurological disorders.
特性
IUPAC Name |
2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-27-19-9-3-8-18(20(19)28-2)21(26)22-15-17-7-4-11-24(16-17)12-6-14-25-13-5-10-23-25/h3,5,8-10,13,17H,4,6-7,11-12,14-16H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIPEAUZDLICPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCCN(C2)CCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010807.png)
![(1,4-dioxan-2-ylmethyl)methyl{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6010812.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
![2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6010822.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6010837.png)
![N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6010846.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B6010860.png)
![N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6010868.png)
![N-1,3-benzothiazol-2-yl-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6010879.png)
![N~1~-(3-bromophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6010886.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010899.png)
![3-(4-chlorophenyl)-5-[(1-methyl-2-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6010907.png)
![3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6010913.png)